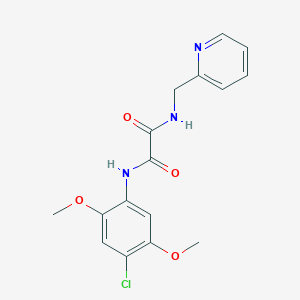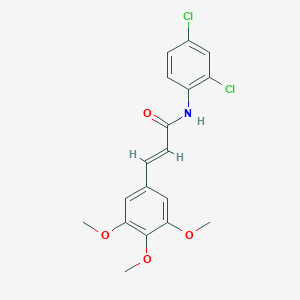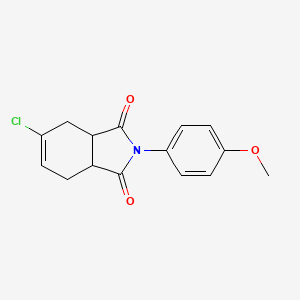
N-(2-chloro-5-nitrophenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)pentanamide, also known as CPN, is a chemical compound that has been extensively studied for its potential use in scientific research. CPN is a member of the nitroaromatic family of compounds, which are known for their ability to undergo reduction reactions that can generate reactive intermediates. This property of nitroaromatic compounds has made them useful in a variety of applications, including as probes for studying redox signaling pathways and as potential therapeutic agents for the treatment of cancer and other diseases.
作用机制
The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide is not fully understood, but it is believed to involve the generation of reactive intermediates that can react with cellular components such as proteins and DNA. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components. This property of N-(2-chloro-5-nitrophenyl)pentanamide has made it useful in studying redox signaling pathways and oxidative stress in cells.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)pentanamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell growth. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species and the activation of redox signaling pathways. N-(2-chloro-5-nitrophenyl)pentanamide has also been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
One advantage of using N-(2-chloro-5-nitrophenyl)pentanamide in lab experiments is its ability to undergo reduction reactions in the presence of reactive oxygen species, making it useful as a redox probe for studying oxidative stress and redox signaling pathways. However, one limitation of using N-(2-chloro-5-nitrophenyl)pentanamide is its potential toxicity, as it has been shown to induce oxidative stress and inhibit cell growth in some cell lines.
未来方向
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)pentanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide and its potential role in redox signaling pathways and oxidative stress.
合成方法
N-(2-chloro-5-nitrophenyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-chloro-5-nitrophenyl)pentanamide as the major product, along with some minor side products.
科学研究应用
N-(2-chloro-5-nitrophenyl)pentanamide has been used in a variety of scientific research applications, including as a redox probe for studying oxidative stress and as a potential therapeutic agent for the treatment of cancer. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can react with cellular components such as proteins and DNA. This property of N-(2-chloro-5-nitrophenyl)pentanamide has made it useful in studying redox signaling pathways and oxidative stress in cells.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFZSJUBHFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)pentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)